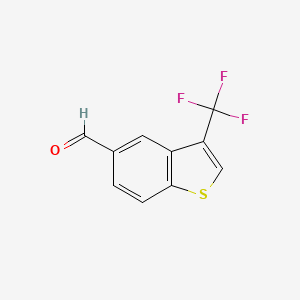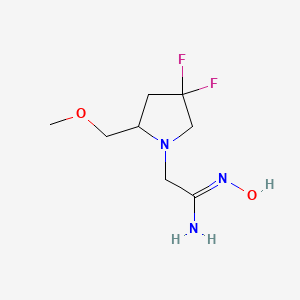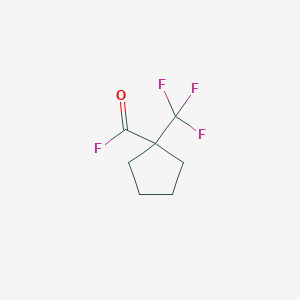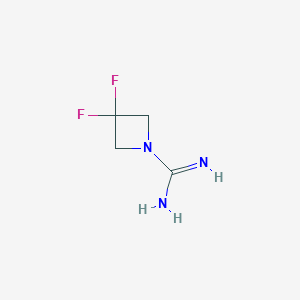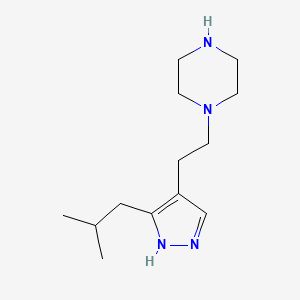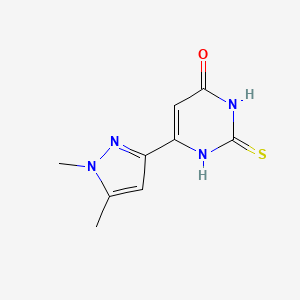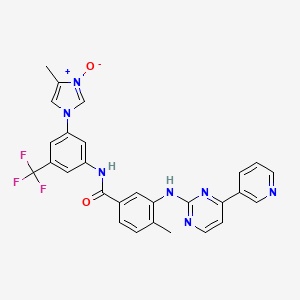
Naproxen 2,3-Butylene Glycol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naproxen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard used in various analytical applications. It is derived from naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The esterification of naproxen with 2,3-butylene glycol enhances its solubility and stability, making it suitable for specific pharmaceutical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen 2,3-Butylene Glycol Ester typically involves the esterification of naproxen with 2,3-butylene glycol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Naproxen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naproxen and 2,3-butylene glycol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Naproxen and 2,3-butylene glycol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Naproxen 2,3-Butylene Glycol Ester has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for naproxen formulations.
Quality Control: Employed in quality control laboratories to ensure the accuracy and precision of naproxen-related assays.
Biological Studies: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Industrial Applications: Utilized in the formulation of specific pharmaceutical products to enhance their solubility and stability
Mécanisme D'action
The mechanism of action of Naproxen 2,3-Butylene Glycol Ester is primarily related to its parent compound, naproxen. Naproxen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The esterification with 2,3-butylene glycol does not significantly alter this mechanism but may enhance the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naproxen 1,3-Butylene Glycol Ester
- Naproxen 1,2 Propylene Glycol Esters
- Naproxen Isopropyl Ester
- Naproxen 1,2,3 Propanetriol Esters
Uniqueness
Naproxen 2,3-Butylene Glycol Ester is unique due to its specific esterification with 2,3-butylene glycol, which enhances its solubility and stability compared to other esters. This makes it particularly suitable for certain pharmaceutical formulations where these properties are desired .
Propriétés
Formule moléculaire |
C18H22O4 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1 |
Clé InChI |
RJXMUSGIRIYDLJ-HIFPTAJRSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
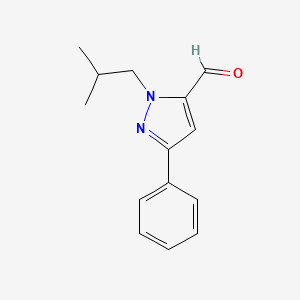
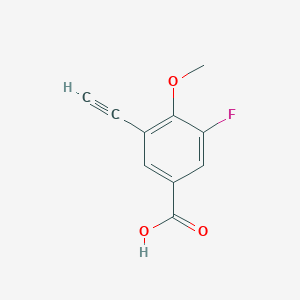
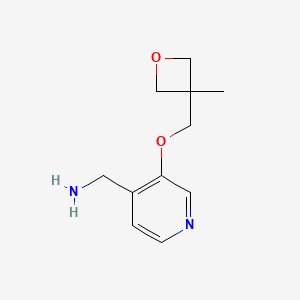
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
